Ivabradine N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

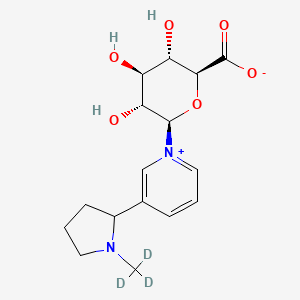

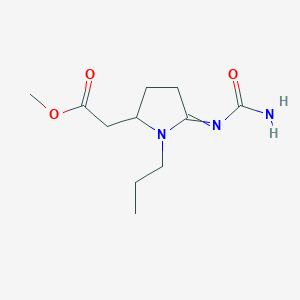

Ivabradine N-Oxide is a derivative of Ivabradine, a heart rate-lowering medication primarily used in the treatment of chronic heart failure and stable angina. Ivabradine works by selectively inhibiting the “funny” current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or coronary vasomotor tone . This compound retains the core structure of Ivabradine but includes an additional oxygen atom bonded to the nitrogen atom, forming an N-oxide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ivabradine N-Oxide typically involves the oxidation of Ivabradine. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂), sodium percarbonate, and urea-hydrogen peroxide adduct (UHP). The reaction is often carried out in the presence of catalysts such as titanium silicalite (TS-1) or rhenium-based catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety. These methods allow for prolonged operation times and consistent product yields .

Analyse Des Réactions Chimiques

Types of Reactions: Ivabradine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can revert this compound back to Ivabradine.

Substitution: N-oxide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium percarbonate, UHP.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Higher-order N-oxides.

Reduction: Ivabradine.

Substitution: Various substituted Ivabradine derivatives.

Applications De Recherche Scientifique

Ivabradine N-Oxide has several applications in scientific research:

Chemistry: Used as a model compound to study N-oxide chemistry and reactivity.

Biology: Investigated for its potential effects on cellular signaling pathways.

Medicine: Explored for its pharmacological properties and potential therapeutic benefits in cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mécanisme D'action

Ivabradine N-Oxide exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If current in the sinoatrial node. This inhibition leads to a reduction in heart rate by slowing the diastolic depolarization slope of sinoatrial node cells. The molecular targets include the HCN channels, and the pathways involved are primarily related to cardiac pacemaker activity .

Comparaison Avec Des Composés Similaires

Ivabradine: The parent compound, primarily used for heart rate reduction.

Imipraminoxide: An N-oxide derivative of imipramine, used for treating depression.

Amitriptylinoxide: An N-oxide derivative of amitriptyline, also used for treating depression.

Uniqueness: Ivabradine N-Oxide is unique due to its selective inhibition of the If current without affecting myocardial contractility or coronary vasomotor tone. This specificity offers a favorable side effect profile compared to other heart rate-lowering agents .

Propriétés

Formule moléculaire |

C27H36N2O6 |

|---|---|

Poids moléculaire |

484.6 g/mol |

Nom IUPAC |

N-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)-N-methylpropan-1-amine oxide |

InChI |

InChI=1S/C27H36N2O6/c1-29(31,17-21-11-20-14-25(34-4)26(35-5)16-22(20)21)10-6-8-28-9-7-18-12-23(32-2)24(33-3)13-19(18)15-27(28)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-,29?/m1/s1 |

Clé InChI |

GJZRGCOPHQZQGJ-QYWNIODHSA-N |

SMILES isomérique |

C[N+](CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)(C[C@H]3CC4=CC(=C(C=C34)OC)OC)[O-] |

SMILES canonique |

C[N+](CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)(CC3CC4=CC(=C(C=C34)OC)OC)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)

![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)